Cas no 641571-10-0 (Nilotinib)
Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML). Its key advantages include rapid and sustained cytoreduction, high selectivity for BCR-ABL1 tyrosine kinases, and a favorable pharmacokinetic profile with limited food and drug interactions.

Nilotinib structure
商品名:Nilotinib
Nilotinib 化学的及び物理的性質
名前と識別子
-
- Nilotinib
- AMN 107
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide Nilotinib(TINIBS )
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide
- Nilotinib for research
- Tasigna
- Nilotinib &
- its intermediates (Developing)
- Nilotinib (AMN-107)
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyrid...
- Nilotinib (AMN-107,Tasigna®)
- Nilotinib(AMN 107)
- Posaconazole inter
-  
- Afatinib
- AMN-107
- BIBW2992
- its intermediates
- Nilotinib,AMN107,Tasigna
- TASIGNA NILOTINIB
- Nilotinib & its intermediates
- Nilotinib & its intermediates
- AMN107
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- C28H22F3N7O
- HHZIURLSWUIHRB-UHFFFAOYSA-N
- NSC747599
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl
- FT-0654026
- NILOTINIB [MI]
- Nilotinib [USAN:INN:BAN]
- Z1741976994
- HMS3748E11
- CHEBI:52172
- NCGC00183285-04
- NILOTINIB [INN]
- HMS3244A14
- F41401512X
- EX-A8380
- AB01273978-02
- 3gp0
- D08953
- Q-101348
- NCGC00183285-03
- 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide
- UNII-F41401512X
- Nilotinib,AMN107,Tasigna;4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- NSC 747599
- NILOTINIB (USP-RS)
- NILOTINIB [HSDB]
- BRD-K81528515-001-04-7
- BN164654
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino] benzamide
- Nilotinib [USAN]
- AB01273978_03
- NSC-800804
- NSC800804
- NILOTINIB [USP-RS]
- N-(3-(3-(1H-Imidazolyl)propoxy)phenyl)-4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzamide
- Benzamide, 4-methyl-N-((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- 641571-10-0
- BENZAMIDE, 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)-
- Nilotinib free base
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]- (9CI)
- nilotinibum
- 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}benzamide
- AKOS005063561
- HMS3244B13
- HMS3654M07
- 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
- BCPP000149
- DTXCID3022663
- MLS003915611
- L01XE08
- AMN 107 Base Form
- Nilotinib (USAN/INN)
- NSC-747599
- 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-PYRIDIN-3-YLPYRIMIDIN-2-YL)AMINO)BENZAMIDE
- A834657
- NILOTINIB [MART.]
- HY-10159
- AM20090651
- HMS3295A23
- EN300-7381984
- N-8207
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- Nilotinib- Bio-X
- AC-647
- MFCD09833716
- BCP9000989
- SY024415
- NILOTINIB [EMA EPAR]
- NS00000665
- NILOTINIB [WHO-DD]
- NCGC00183285-15
- CHEMBL255863
- HSDB 7842
- AS-16214
- SW218083-2
- SB17315
- s1033
- Q412327
- 4-Methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide
- NCGC00183285-09
- NILOTINIB (MART.)
- MLS006010160
- SMR002544680
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
- 641571-10-0 (free base)
- AB01273978-01
- SCHEMBL7901
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- 4-Methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[5-(3-pyridyl)pyrimidin-2-yl]amino]benzamide
- EC 700-544-5
- DB04868
- SR-01000931150
- DTXSID5042663
- HMS3244A13
- SR-01000931150-2
- NILOTINIB [VANDF]
- NCGC00183285-01
- 1353151-22-0
- CS-0102
- GTPL5697
- BCP01367
- BDBM50237710
- CCG-264784
- Benzamide, 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- Nilotinib?
- BRD-K81528515-001-13-8
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- SDCCGSBI-0634418.P004
-
- MDL: MFCD09833716
- インチ: 1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
- InChIKey: HHZIURLSWUIHRB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C(=C([H])C(=C1[H])N1C([H])=NC(C([H])([H])[H])=C1[H])N([H])C(C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 529.183793g/mol
- ひょうめんでんか: 0
- XLogP3: 4.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 回転可能化学結合数: 6
- どういたいしつりょう: 529.183793g/mol
- 単一同位体質量: 529.183793g/mol
- 水素結合トポロジー分子極性表面積: 97.6Ų
- 重原子数: 39
- 複雑さ: 817
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Vapor Density: 2.06X10-18 mm Hg at 25 °C (est)
- Dissociation Constants: pKa1 = 2.1; pKa2 = 5.4
- 色と性状: No data available
- 密度みつど: 1.36
- ゆうかいてん: 230-242°C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.65
- ようかいど: 生物体外In Vitro:DMSO溶解度6 mg/mL(11.33 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 97.62000
- LogP: 6.50180
Nilotinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:2206
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:6.1(b)
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:6.1(b)
Nilotinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7381984-10.0g |
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide |
641571-10-0 | 95.0% | 10.0g |
$115.0 | 2025-03-11 | |
eNovation Chemicals LLC | D501760-10g |
4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide |
641571-10-0 | 98% | 10g |
$470 | 2024-05-24 | |
eNovation Chemicals LLC | Y1103588-10g |
Nilotinib |
641571-10-0 | 95% | 10g |
$220 | 2024-07-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12500-1g |
Nilotinib(AMN-107) |
641571-10-0 | 98% | 1g |
¥1575.00 | 2023-09-09 | |
Axon Medchem | 1396-10 mg |
Nilotinib |
641571-10-0 | 99% | 10mg |
€80.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-100mg |
Nilotinib |
641571-10-0 | 99% | 100mg |
¥228.0 | 2022-06-10 | |
Key Organics Ltd | AS-16214-1MG |
Nilotinib |
641571-10-0 | >95% | 1mg |
£36.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1524-200mg |
Nilotinib |
641571-10-0 | 99.83% | 200mg |
¥ 987 | 2023-09-07 | |
ChemScence | CS-0102-200mg |
Nilotinib |
641571-10-0 | 99.96% | 200mg |
$81.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12500-100mg |
Nilotinib(AMN-107) |
641571-10-0 | 98% | 100mg |
¥441.00 | 2023-09-09 |
Nilotinib 関連文献
-
Irena Philipova,Rositsa Mihaylova,Georgi Momekov,Rostislava Angelova,Georgi Stavrakov RSC Med. Chem. 2023 14 880
-
Ling Xiao,Dehui Chi,Guiju Sheng,Wenjuan Li,Penghui Lin,Sicheng Liang,Liangliang Zhu,Peipei Dong RSC Adv. 2020 10 22966
-
M. Kinigopoulou,M. Filippidou,M. Gogou,A. Giannousi,P. Fouka,N. Ntemou,D. Alivertis,C. Georgis,A. Brentas,V. Polychronidou,P. Voulgari,V. Theodorou,K. Skobridis RSC Adv. 2016 6 61458
-
Maximillian Taro William Lee,William Mahy,Mark David Rackham RSC Med. Chem. 2021 12 1281
-
Richard Houska,Marvin Bj?rn Stutz,Oliver Seitz Chem. Sci. 2021 12 13450
-
M. R. Siddique,A. V. Rutter,K. Wehbe,G. Cinque,G. Bellisola,J. Sulé-Suso Analyst 2017 142 1299
-
Ming Wen,Chao Shen,Linfang Wang,Pengfei Zhang,Jianzhong Jin RSC Adv. 2015 5 1522
-
Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
-
Huai-long Xu,Zi-jie Wang,Xiao-meng Liang,Xin Li,Zheng Shi,Nan Zhou,Jin-ku Bao Mol. BioSyst. 2014 10 1524
-
Shaomin Zhang,Wei Jin,Yongjian Yang Anal. Methods 2019 11 2211
641571-10-0 (Nilotinib) 関連製品
- 859212-16-1(Bafetinib)
- 1246817-85-5(Nilotinib N-Oxide)
- 641571-10-0(Nilotinib)
- 152459-95-5(Imatinib)
- 726169-73-9(Mocetinostat)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 220127-57-1(Imatinib mesylate)
- 822-36-6(4-Methylimidazole)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:641571-10-0)Nilotinib

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:641571-10-0)Nilotinib

清らかである:99%
はかる:5g
価格 ($):312.0